![molecular formula C15H12FN3 B1335794 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine CAS No. 72411-53-1](/img/structure/B1335794.png)
3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine
Overview
Description
3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine (3-(4-FPP)) is a pyrazolone analog of phenylpyrazole which is a compound used for the study of various biological processes and has been used in a variety of research applications. 3-(4-FPP) is a chemical compound with the molecular formula C14H12FN3 and a molar mass of 241.267 g/mol. It is a colorless solid at room temperature and is soluble in methanol, ethanol, and acetonitrile. 3-(4-FPP) has been studied for its potential use in the field of medicinal chemistry, as it has been found to have a variety of biological activities.
Scientific Research Applications
Antimicrobial Activity
Pyrazole derivatives, including 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine , have been studied for their potential antimicrobial properties. The presence of the fluorophenyl group can enhance the compound’s ability to interact with bacterial enzymes, potentially inhibiting their growth and survival .
Anti-Tuberculosis Agents
Research has indicated that pyrazole compounds may exhibit activity against Mycobacterium tuberculosis, the bacteria responsible for tuberculosis. The compound’s structure allows it to bind to proteins within the bacterial cell, disrupting its function and leading to the death of the pathogen .
Anti-Inflammatory Applications
The anti-inflammatory properties of pyrazole derivatives are well-documented. They can inhibit the production of pro-inflammatory cytokines, making them potential candidates for the treatment of chronic inflammatory diseases .
Antioxidant Properties
Oxidative stress is a factor in many diseases, and antioxidants can mitigate this stress3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine may serve as a potent antioxidant, scavenging free radicals and protecting cells from damage .
Anti-Tumor and Cytotoxicity
Pyrazole derivatives have shown promise in anti-tumor research, particularly in the context of breast cancer. Molecular docking studies suggest that these compounds can bind to estrogen receptors, potentially inhibiting the growth of cancer cells .
Analgesic Effects
The analgesic effects of pyrazoles are attributed to their interaction with central nervous system receptors. This interaction can lead to a reduction in the perception of pain, making these compounds interesting for pain management research .
Hepatic Cancer Treatment
Some pyrazole derivatives have been patented as agents against hepatic cancer (HePG-2). The structural features of 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine may contribute to its potential efficacy in treating liver cancer .
COX-2 Inhibitory Activity
Celecoxib, a well-known COX-2 inhibitor used to treat pain and inflammation, is a pyrazole derivative. The fluorinated pyrazole structure of the compound could imply similar COX-2 inhibitory activity, which is significant for pharmaceutical applications .
properties
IUPAC Name |
5-(4-fluorophenyl)-2-phenylpyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3/c16-12-8-6-11(7-9-12)14-10-15(17)19(18-14)13-4-2-1-3-5-13/h1-10H,17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCEVUBQDNVSIHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=C(C=C3)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60391704 | |
Record name | 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60391704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine | |
CAS RN |
72411-53-1 | |
Record name | 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72411-53-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60391704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(4-FLUOROPHENYL)-1-PHENYL-1H-PYRAZOL-5-YLAMINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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